methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate
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Overview
Description
Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of oxathiazolidines, which are characterized by a five-membered ring containing sulfur, oxygen, and nitrogen atoms. The presence of the dioxo group and the carboxylate moiety makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Mode of Action
Compounds with similar structures, such as thiophene s,s-dioxides, have been found to exhibit interesting properties for electronic devices, particularly a reduced homo–lumo band gap . This suggests that Methyl (S)-serinate S,S-dioxide might interact with its targets in a way that influences electronic properties.
Biochemical Pathways
Thiophene s-oxides, which share structural similarities with this compound, have been found to be good dienes in [4 + 2]-cycloaddition reactions . This suggests that Methyl (S)-serinate S,S-dioxide might influence similar biochemical pathways.
Result of Action
Based on the properties of structurally similar compounds, it can be hypothesized that this compound might influence electronic properties at a molecular level .
Action Environment
It is known that the structure of similar compounds, such as thiourea dioxide, depends on its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or pyridine are commonly used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathiazolidines.
Scientific Research Applications
Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-2,2-dioxo-1,2lambda6,3-thiazolidine-4-carboxylate: Similar structure but lacks the oxygen atom in the ring.
Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both the dioxo group and the carboxylate moiety in the same molecule allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
methyl (4S)-2,2-dioxooxathiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5S/c1-9-4(6)3-2-10-11(7,8)5-3/h3,5H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAICDRECZJGG-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621706-78-2 |
Source
|
Record name | methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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